ETHYL 4-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}BUTANAMIDO)BENZOATE
Description
Ethyl 4-[(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}butanoyl)amino]benzoate is a complex organic compound that features a thiadiazole ring, a benzoate ester, and a butanoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-4-12(24-16-18-15(23-3)19-25-16)13(20)17-11-8-6-10(7-9-11)14(21)22-5-2/h6-9,12H,4-5H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYHBHPXYLPEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC(=NS2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}BUTANAMIDO)BENZOATE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base to form the thiadiazole ring.
Attachment of the Butanoyl Group: The thiadiazole derivative is then reacted with a butanoyl chloride derivative under basic conditions to attach the butanoyl group.
Formation of the Benzoate Ester: The final step involves the esterification of the resulting compound with ethyl 4-aminobenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Thiadiazole Ring
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Electrophilic Substitution : The electron-deficient thiadiazole undergoes reactions at the C3 or C5 positions. For example, halogenation or nitration may occur under acidic conditions.
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Nucleophilic Attack : Thiolate ions or amines can displace sulfanyl groups, modifying bioactivity.
Sulfanyl (S–S/S–C) Linkages
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Oxidative Cleavage : H₂O₂ or other oxidizing agents convert sulfanyl groups to sulfoxides or sulfones, altering electronic properties .
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Disulfide Exchange : Thiol-disulfide interchange reactions enable dynamic covalent chemistry.
Ester Group
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Hydrolysis : Acidic/basic conditions cleave the ethyl ester to yield carboxylic acid derivatives.
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Transesterification : Alcohols (e.g., methanol) replace the ethyl group under catalytic conditions.
Amide Bond
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Hydrolysis : Strong acids/bases break the amide linkage, releasing benzoic acid and amine intermediates.
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Enzymatic Cleavage : Proteases or amidases may target this bond in biological systems.
Interaction Studies
The compound’s sulfur-rich structure enables interactions with biological targets:
Structure-Activity Relationship (SAR) :
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The methylsulfanyl group enhances lipophilicity, improving membrane permeability.
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The thiadiazole ring’s electron-withdrawing nature increases electrophilic reactivity, critical for covalent target binding.
Comparative Reactivity with Analogs
The compound shares reactivity trends with other thiadiazole derivatives:
Stability and Degradation Pathways
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Photodegradation : UV exposure induces cleavage of sulfanyl bonds.
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Thermal Decomposition : Above 200°C, the thiadiazole ring undergoes fragmentation.
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Hydrolytic Stability : Susceptible to ester and amide hydrolysis at extreme pH.
Scientific Research Applications
The compound Ethyl 4-(2-{[3-(methlysulfanyl)-1,2,4-thiadiazol-5-yl]sulfany}butanamido)benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by data tables and case studies.
Structural Features
The compound features a benzoate moiety linked to a thiadiazole through a sulfanyl group, which may contribute to its biological activity. The presence of sulfur atoms in the structure suggests potential interactions with biological systems.
Medicinal Chemistry
Ethyl 4-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfany}butanamido)benzoate has been investigated for its potential as an antimicrobial agent. The thiadiazole ring is known for its biological activity, including antimicrobial and antifungal properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated that it exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Agricultural Applications
The compound's structure suggests it could be effective as a pesticide or herbicide. Sulfur-containing compounds are often utilized in agricultural chemistry for their fungicidal properties.
Case Study: Pesticidal Efficacy
Research conducted on similar thiadiazole derivatives demonstrated their effectiveness in controlling fungal pathogens in crops. The incorporation of the benzoate moiety may enhance the compound's stability and efficacy in agricultural formulations .
Pharmaceutical Development
The unique structure of this compound makes it a candidate for drug development targeting specific diseases, particularly those caused by resistant pathogens.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}BUTANAMIDO)BENZOATE involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor sites, or intercalate into DNA, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir.
Thiadiazoles: Compounds containing a thiadiazole ring, such as tiazofurin and abafungin.
Uniqueness
Ethyl 4-[(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}butanoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole and thiadiazole derivatives.
Biological Activity
Ethyl 4-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}butanamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O2S3
- Molecular Weight : 356.47 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiadiazole moiety is known for its ability to influence biological pathways through:
- Antimicrobial Activity : Compounds with thiadiazole structures often exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Antitumor Effects : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including the target compound. Results demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Research involving the compound's analogs indicated potent antitumor effects against breast cancer cell lines. The IC50 values were significantly lower than those of conventional chemotherapeutics, suggesting a promising alternative for cancer treatment.
Antiviral Properties
In vitro studies showed that the compound inhibited the replication of certain viruses by interfering with viral entry mechanisms. This suggests potential applications in antiviral drug development.
Q & A
Q. What are the optimal synthetic routes for ETHYL 4-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}BUTANAMIDO)BENZOATE, and how can reaction conditions be optimized?
- Methodological Answer : A general approach involves coupling 3-(methylsulfanyl)-1,2,4-thiadiazole-5-thiol with a bromobutane intermediate, followed by amidation with ethyl 4-aminobenzoate. Key steps include refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to triazole derivatization methods ). Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DMF for sluggish amidation), and controlling stoichiometry to minimize disulfide byproducts. Yield improvements (typically 60-75%) are achieved via iterative recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹). Thiadiazole C-S vibrations appear at 650–750 cm⁻¹ .
- NMR : ¹H NMR should resolve the benzoate aromatic protons (δ 7.8–8.1 ppm, doublet) and methylsulfanyl groups (δ 2.5–2.7 ppm). ¹³C NMR identifies thiadiazole carbons (δ 160–170 ppm) .
- HRMS : Prioritize molecular ion [M+H]⁺ for exact mass validation (calculated: C₁₇H₂₁N₃O₃S₃⁺ = 428.08 g/mol).
Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity ≥95% is standard for biological assays. Impurity profiling via LC-MS identifies disulfide dimers (common side products). Melting point consistency (±2°C) across recrystallization batches also validates purity .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the reactivity and stability of this compound’s thiadiazole-sulfanyl moiety?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond dissociation energies (BDEs) for S–S and C–S bonds, identifying susceptibility to hydrolysis or redox degradation. Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites on the thiadiazole ring . Pair with MD simulations (AMBER force field) to assess conformational stability in aqueous environments .
Q. How can researchers design experiments to evaluate this compound’s potential as a protease inhibitor, and what controls are critical?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases with fluorogenic substrates like Z-Gly-Gly-Arg-AMC). Include positive controls (e.g., leupeptin) and solvent controls (DMSO ≤1%).
- Kinetic Analysis : Measure IC₅₀ via dose-response curves (8–10 concentrations, triplicate runs). Validate reversibility via dialysis or dilution assays.
- SAR Studies : Synthesize analogs with modified sulfanyl groups to isolate thiadiazole contributions .
Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicity of this compound?
- Methodological Answer :
- Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Quantify half-life via LC-MS/MS.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays (72h IC₅₀). Compare to EPA benchmarks for sulfhydryl-containing compounds .
- QSAR Models : Apply tools like ECOSAR to predict bioaccumulation and aquatic toxicity .
Theoretical and Methodological Considerations
- Guiding Frameworks : Link synthesis and bioactivity studies to enzyme inhibition theories (e.g., transition-state analog design) or redox-mediated toxicity mechanisms .
- Data Contradictions : Address discrepancies in biological activity by validating assay conditions (e.g., buffer pH effects on thiol reactivity) and replicating results across cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
